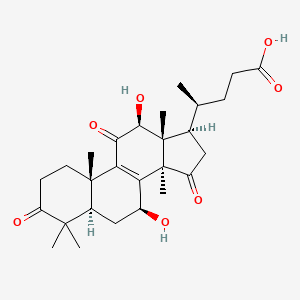
Vinyl Q resin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This hybrid material exhibits enhanced performance characteristics, making it suitable for a wide range of applications. Vinyl Q resin is known for its excellent adhesive qualities, chemical stability, and resistance to environmental factors, making it a popular choice in various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vinyl ester resins typically involves the reaction of epoxy resins with unsaturated carboxylic acids. One common method is the esterification of bisphenol A-based epoxy resin with methacrylic acid . The reaction is usually carried out in the presence of a catalyst, such as triphenylphosphine, and under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, vinyl ester resins are produced through a similar esterification process but on a larger scale. The process involves mixing the epoxy resin and unsaturated carboxylic acid in large reactors, followed by the addition of catalysts and heat to drive the reaction to completion. The resulting resin is then purified and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: Vinyl Q resin undergoes several types of chemical reactions, including:
Oxidation: Vinyl ester resins can be oxidized to form various oxidation products, which can affect their mechanical properties and stability.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Vinyl ester resins can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and other oxidation products .
Aplicaciones Científicas De Investigación
Vinyl Q resin has a wide range of scientific research applications, including:
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its stability and compatibility with various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of vinyl Q resin involves its ability to form strong covalent bonds with various substrates. This is primarily due to the presence of reactive vinyl groups that can undergo polymerization and cross-linking reactions. The molecular targets and pathways involved include the formation of a three-dimensional network structure that provides mechanical strength and chemical resistance .
Comparación Con Compuestos Similares
- Polyester Resins
- Epoxy Resins
- Polyurethane Resins
Vinyl Q resin stands out due to its unique combination of properties, making it a versatile and valuable material in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C72H125NO10 |
|---|---|
Peso molecular |
1164.8 g/mol |
Nombre IUPAC |
[4,5-dihydroxy-2-[3-hydroxy-2-(2-hydroxytriaconta-15,18,21,24,27-pentaenoylamino)hexadec-4-enoxy]-6-(hydroxymethyl)oxan-3-yl] icosa-11,14-dienoate |
InChI |
InChI=1S/C72H125NO10/c1-4-7-10-13-16-19-22-24-26-28-29-30-31-32-33-34-35-36-38-39-41-44-47-50-53-56-59-65(76)71(80)73-63(64(75)58-55-52-49-46-43-21-18-15-12-9-6-3)62-81-72-70(69(79)68(78)66(61-74)82-72)83-67(77)60-57-54-51-48-45-42-40-37-27-25-23-20-17-14-11-8-5-2/h7,10,16-17,19-20,24-27,29-30,32-33,55,58,63-66,68-70,72,74-76,78-79H,4-6,8-9,11-15,18,21-23,28,31,34-54,56-57,59-62H2,1-3H3,(H,73,80) |
Clave InChI |
ZYGMNYGKOJRDKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)OC(=O)CCCCCCCCCC=CCC=CCCCCC)NC(=O)C(CCCCCCCCCCCCC=CCC=CCC=CCC=CCC=CCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide;zinc](/img/structure/B13384632.png)




![N,N-bis(1-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine](/img/structure/B13384671.png)

![(2R)-6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13384685.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one](/img/structure/B13384697.png)
![14,16-Dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B13384702.png)


![3-(2,5-dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13384721.png)
![Sodium 2-((4R)-4-((3R,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate hydrate](/img/structure/B13384723.png)
